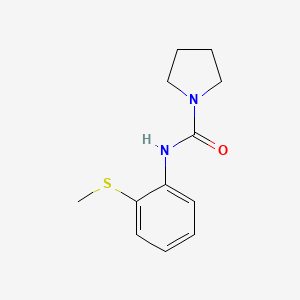
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MPAC belongs to the class of pyrrolidine carboxamide derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been suggested that N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and receptors in the body. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to bind to the dopamine transporter, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potential therapeutic properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further study. However, one limitation of using N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may also be studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, the development of more soluble forms of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may allow for its use in a wider range of experimental settings.
Métodos De Síntesis
The synthesis of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2-methylthiophenol with pyrrolidine-1-carboxylic acid and isocyanate. This reaction results in the formation of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-11-7-3-2-6-10(11)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHCGJNNHLTKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

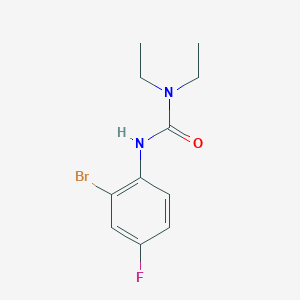


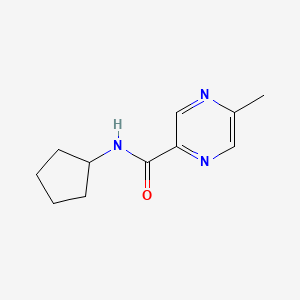
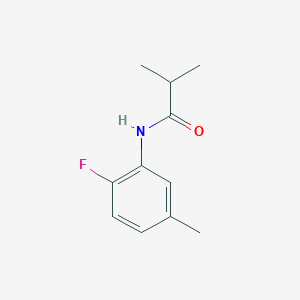
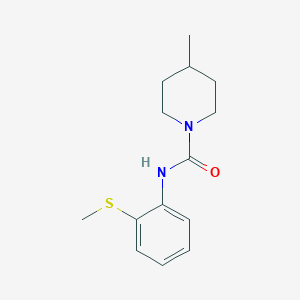
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

